molecular formula H2NaOW B12349605 CID 71607817

CID 71607817

Cat. No.: B12349605
M. Wt: 224.85 g/mol
InChI Key: MVJQBEGKEZLVSH-UHFFFAOYSA-N
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Description

No structural, functional, or biochemical data for CID 71607817 are present in the evidence.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tungstate can be synthesized through the digestion of tungsten ores, such as wolframite and scheelite, in a basic medium. For example, the extraction from wolframite involves the following reaction: [ \text{Fe/MnWO}_4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] Scheelite is treated similarly using sodium carbonate .

Industrial Production Methods: In industrial settings, sodium tungstate is produced by treating tungsten carbide with a mixture of sodium nitrate and sodium hydroxide in a fusion process. This process overcomes the high exothermicity of the reaction involved . Another method involves high-temperature processing of wolframite with sodium carbonate and silica, followed by water leaching to recover sodium tungstate from the solution .

Scientific Research Applications

Sodium tungstate has a wide range of applications in scientific research across various fields:

Mechanism of Action

Sodium tungstate operates primarily through its ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, it acts as a mild oxidizing agent. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state. This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts .

The efficiency of sodium tungstate as a catalyst is attributed to its stability and ability to form complex compounds with transitional states during reactions. These complexes often facilitate the transformation of reactants to products by lowering activation energies, thus increasing reaction rates .

Comparison with Similar Compounds

While CID 71607817 itself is undocumented in the evidence, several related compounds and comparison frameworks are described:

A. Structural Analogues from

lists betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) and steroid-based substrates (e.g., DHEAS, CID 12594). These compounds are compared via 3D overlays and structural orientation, which could serve as a template for analyzing this compound if its structure were known .

B. Functional Analogues from


highlights compounds similar to tubocurarine (CID 6,000) in terms of placental transfer descriptors. This suggests that machine learning models could be applied to predict properties of this compound if structural or functional data were available .

C. Oscillatoxin Derivatives from


describes oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with methyl or functional group modifications. Such comparisons emphasize the importance of substituent effects on bioactivity, a principle that could extend to this compound .

Critical Limitations in the Evidence

  • Absence of Primary Data: None of the evidence includes synthetic routes, spectral data (NMR, MS), or pharmacological studies for this compound.
  • Methodological Gaps : –13 recommend detailed experimental protocols for compound characterization, which are unavailable here .

Recommendations for Further Research

To address this gap, the following steps are advised:

Verify this compound: Confirm the compound’s existence and nomenclature in the PubChem database.

Consult Additional Sources: Use platforms like Scopus (as noted in ) or Reaxys to locate peer-reviewed studies on this CID .

Perform Comparative Analysis : If structural data become available, compare this compound with analogues in and using computational tools (e.g., molecular docking, QSAR models).

Q & A

Basic Research Questions

Q. How to formulate hypothesis-driven research questions for CID 71607817?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: What biological systems or model organisms are affected by this compound?
  • Intervention: How does this compound modulate specific molecular pathways?
  • Outcome: What measurable effects (e.g., enzymatic inhibition, gene expression) are observed?
    Ensure questions are testable, avoid vague terms, and align with gaps identified in literature reviews .

Q. What are best practices for designing controlled experiments with this compound?

  • Methodological Answer :

  • Include negative controls (e.g., solvent-only groups) and positive controls (known agonists/antagonists) to validate assay sensitivity.
  • Standardize variables (e.g., dosage, exposure time, temperature) to minimize confounding factors.
  • Reference protocols from analogous studies and document deviations meticulously for reproducibility .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Use databases like PubMed, Scopus, and Web of Science with Boolean search terms (e.g., "this compound" AND "kinase inhibition").
  • Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
  • Critically evaluate methodologies in retained papers to identify conflicting results or methodological gaps .

Q. What data collection methods are suitable for preliminary studies on this compound?

  • Methodological Answer :

  • In vitro assays (e.g., fluorescence-based binding assays) for mechanistic insights.
  • Spectroscopic techniques (e.g., NMR, HPLC) for purity and structural validation.
  • Pilot studies with small sample sizes to refine protocols before large-scale experiments .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s mechanism of action?

  • Methodological Answer :

  • Perform root-cause analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across conflicting studies.
  • Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry).
  • Apply meta-analytical tools to assess heterogeneity in published datasets .

Q. How to optimize analytical workflows for this compound in complex biological matrices?

  • Methodological Answer :

  • Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to improve quantification accuracy.
  • Validate recovery rates and matrix effects (e.g., plasma protein binding) via spike-and-recovery experiments.
  • Document limit of detection (LOD) and limit of quantification (LOQ) in compliance with ICH guidelines .

Q. What statistical models are appropriate for analyzing dose-response relationships of this compound?

  • Methodological Answer :

  • Fit data to non-linear regression models (e.g., Hill equation) using software like GraphPad Prism.
  • Assess goodness-of-fit via metrics like R² and Akaike Information Criterion (AIC).
  • Apply bootstrapping or Bayesian methods to quantify uncertainty in EC₅₀/IC₅₀ values .

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Methodological Answer :

  • Combine transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., Ingenuity Pathway Analysis).
  • Apply machine learning algorithms (e.g., random forests) to identify cross-omics biomarkers.
  • Validate network predictions via CRISPR/Cas9 knockout or siRNA silencing .

Q. What strategies ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Deposit raw data and code in repositories like Zenodo or GitHub.
  • Adhere to ARRIVE guidelines for preclinical studies, detailing animal welfare and randomization.
  • Include step-by-step protocols in supplementary materials, referencing commercial reagents by catalog number .

Q. How to address ethical considerations in translational research involving this compound?

  • Methodological Answer :
  • Obtain ethics approval for human-derived samples (e.g., primary cell lines) or animal studies.
  • Disclose conflicts of interest (e.g., funding sources) in publications.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Properties

Molecular Formula

H2NaOW

Molecular Weight

224.85 g/mol

InChI

InChI=1S/Na.H2O.W/h;1H2;

InChI Key

MVJQBEGKEZLVSH-UHFFFAOYSA-N

Canonical SMILES

O.[Na].[W]

Origin of Product

United States

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